

An In-depth Technical Guide to the Physical and Chemical Characteristics of Dimethylstannane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylstannane, also known as dimethyltin dihydride ((CH₃)₂SnH₂), is an organotin compound of interest in various chemical research fields. Its potential as a reducing agent and as a precursor for the synthesis of more complex organotin structures makes a thorough understanding of its physical and chemical properties essential for safe and effective handling in a laboratory setting. This technical guide provides a comprehensive overview of the known characteristics of **dimethylstannane**, including its physical properties, synthesis, stability, reactivity, and spectroscopic data. Due to the limited availability of experimental data for this specific compound, information from closely related alkyltin hydrides is also discussed to provide a broader context for its chemical behavior.

Physical Properties

Quantitative data on the physical properties of **dimethylstannane** is scarce in the available scientific literature. The following table summarizes the reported and estimated values.



Property	Value	Source
Molecular Formula	C ₂ H ₈ Sn	-
Molecular Weight	150.79 g/mol	-
Boiling Point	35.9 °C	[1][2]
Melting Point	N/A	
Density	N/A	_
Solubility	N/A	_

N/A: Not available in the cited literature.

Chemical Characteristics Synthesis

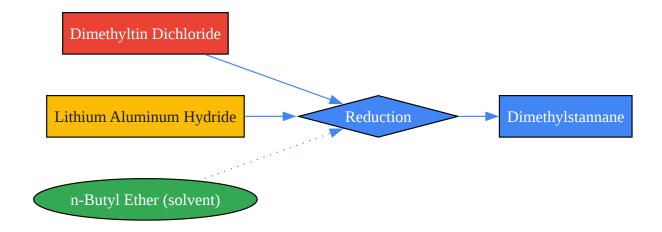
The primary method reported for the synthesis of **dimethylstannane** is the reduction of dimethyltin dichloride ((CH₃)₂SnCl₂) with a suitable reducing agent.

Experimental Protocol: Synthesis of **Dimethylstannane**

A common laboratory-scale synthesis involves the reduction of dimethyltin dichloride with lithium aluminum hydride (LiAlH₄) in an appropriate etheral solvent, such as n-butyl ether.[2]

- Reaction: 2(CH₃)₂SnCl₂ + LiAlH₄ → 2(CH₃)₂SnH₂ + LiCl + AlCl₃
- Procedure: In a typical reaction, dimethyltin dichloride is reduced with lithium aluminum hydride in n-butyl ether.[2] The use of dioxane as a solvent has been reported to yield a maximum of 55% of the dihydride, with difficulties in complete removal of the solvent from the product.[2]
- Yield: An 81% yield has been reported when using n-butyl ether as the solvent.[2]





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Figure 1: Synthesis of Dimethylstannane.

Stability and Decomposition

Dimethylstannane exhibits limited thermal and photochemical stability.

- Thermal Decomposition: At 120°C, the major decomposition products are trimethyltin hydride ((CH₃)₃SnH), metallic tin (Sn), and hydrogen gas (H₂), with a small amount of hexamethylditin ((CH₃)₆Sn₂).[1]
- Photochemical Decomposition: Under ultraviolet irradiation at 130°C, decomposition is significantly more rapid, yielding trimethyltin hydride, tin, and hydrogen gas, along with an appreciable quantity of tetramethyltin ((CH₃)₄Sn).[1] Prolonged irradiation (40 hours) at this temperature leads to the formation of hexamethylditin instead of trimethyltin hydride, in addition to tetramethyltin, tin, and hydrogen.[1]
- Stability at Room Temperature: Negligible decomposition is observed at 25°C, even under UV irradiation.[1]





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Figure 2: Decomposition Pathways of **Dimethylstannane**.

Reactivity

The reactivity of **dimethylstannane** is characterized by the presence of the Sn-H bonds, which can readily undergo addition reactions across unsaturated bonds.

- Addition to Fluoro-olefins: Dimethylstannane readily adds to tetrafluoroethylene (C₂F₄) to yield both the mono-addition product, (CH₃)₂SnH(C₂F₄H), and the di-addition product, (CH₃)₂Sn(C₂F₄H)₂.[1]
- Reactions with Other Fluoro-olefins: Reactions with trifluoroethylene (CF₂=CFH), 1,1-difluoroethylene (CF₂=CH₂), and bromotrifluoroethylene (CF₂=CFBr) are more complex. These reactions can lead to the formation of unstable mono-addition products that subsequently decompose through halogen and hydrogen exchange, resulting in products such as dimethyltin dibromide ((CH₃)₂SnBr₂) and trifluoroethylene when reacting with bromotrifluoroethylene.[1]

Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a key technique for the characterization of **dimethylstannane**.



Nucleus	Chemical Shift (δ)	Coupling Constants (J)	Reference
¹ H (Sn-H)	Septet	J(¹¹⁹ Sn- ¹ H) = 1797 Hz, J(¹¹⁷ Sn- ¹ H) = 1718 Hz	[3]
¹H (CH₃)	Doublet	J(119Sn-C-1H) = 54.0 Hz, J(117Sn-C-1H) = 51.6 Hz, J(13C-1H) = 130.2 Hz	[3]

The ¹H NMR spectrum of the Sn-H protons appears as a septet due to coupling with the six equivalent methyl protons.[3] The methyl proton resonance is a doublet due to coupling with the two Sn-H protons.[3] The presence of tin isotopes with non-zero nuclear spin (¹¹¹Sn and ¹¹¹Sn) results in satellite peaks, providing characteristic coupling constants.

Infrared (IR) Spectroscopy

The infrared spectrum of **dimethylstannane** exhibits characteristic absorption bands for the Sn-H and CH₃-Sn groups.

Wavenumber (cm ⁻¹)	Assignment	Reference
1871, 1858 (strong doublet)	Sn-H stretch	[2]
780 - 700 (intense band)	CH₃-Sn vibrations	[2]
680 - 670 (broad peak)	-	[2]
536, 526, 517 (triplet)	-	[2]

Experimental Protocols and Safety Considerations

The handling of **dimethylstannane** requires stringent safety precautions due to its likely pyrophoric nature, similar to other volatile organotin hydrides.

General Handling Procedures

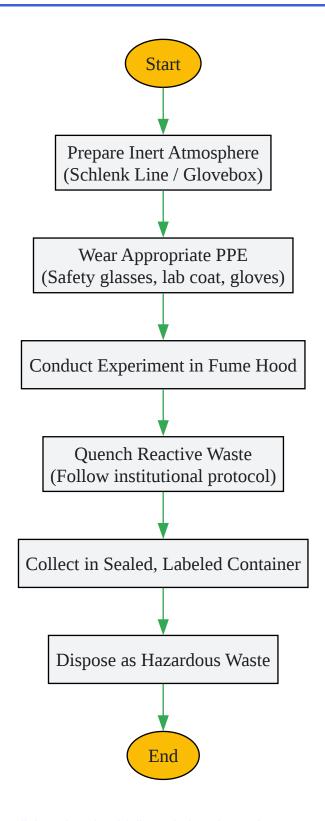


- Inert Atmosphere: All manipulations of **dimethylstannane** should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent contact with air and moisture.
- Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flameretardant lab coat, and suitable gloves, must be worn at all times.
- Ventilation: Work should be conducted in a well-ventilated fume hood.

Waste Disposal

Organotin waste is hazardous and must be disposed of according to institutional and local regulations. Generally, organotin waste should be collected in sealed, properly labeled containers for disposal by a certified hazardous waste management company. Quenching with a suitable reagent to convert the reactive hydride to a less hazardous species may be a necessary step before disposal, and specific institutional guidelines should be followed.





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